2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid
CAS No.: 89661-17-6
Cat. No.: VC19254884
Molecular Formula: C11H8ClNO4S
Molecular Weight: 285.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89661-17-6 |
|---|---|
| Molecular Formula | C11H8ClNO4S |
| Molecular Weight | 285.70 g/mol |
| IUPAC Name | 2-[(4-chloro-3-oxo-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid |
| Standard InChI | InChI=1S/C11H8ClNO4S/c12-9-7(17-13-10(9)14)5-18-8-4-2-1-3-6(8)11(15)16/h1-4H,5H2,(H,13,14)(H,15,16) |
| Standard InChI Key | GIAHHHLQWQXHBE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)SCC2=C(C(=O)NO2)Cl |
Introduction
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzoic acid moiety with a chloro-substituted oxazole derivative, linked through a sulfanyl group. The presence of chloro and oxo groups enhances its reactivity and interactions with biological targets.
Synthesis and Chemical Reactivity
The synthesis of 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid involves multiple steps, each requiring precise control over conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The compound's reactivity is influenced by its functional groups, which are crucial for modifying its structure to enhance biological activity or create derivatives with improved properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-N-(3-methyl)-benzamide | Chloro group and amide linkage | Anti-inflammatory properties |
| 4-Chloro-N-(benzothiazolyl)acetamide | Benzothiazole moiety | Anticancer activity |
| Sulfanylated benzoic acids | Various sulfanyl substitutions | Antimicrobial effects |
| 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid | Oxazole and benzoic acid functionalities | Potential biological activities |
Future Research Directions
Further research is needed to fully understand the biological activities and potential applications of 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid. This includes detailed interaction studies with biological macromolecules to elucidate its mechanism of action and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume